molecular formula C30H24ClNO5 B12459996 2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12459996
M. Wt: 514.0 g/mol
InChI Key: PHNWTVQQBNEZFO-UHFFFAOYSA-N
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Description

“2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate” is a complex organic compound that features a chlorophenyl group, an oxoethyl group, and a benzoate ester linked to a methanoisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chlorophenyl Oxoethyl Intermediate: This step could involve the reaction of 4-chlorobenzaldehyde with an appropriate oxoethylating agent under acidic or basic conditions.

    Synthesis of the Methanoisoindole Core: This might involve the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindole structure.

    Esterification Reaction: The final step could involve the esterification of the benzoic acid derivative with the previously synthesized intermediates under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in certain organic reactions.

Biology

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

    Materials Science:

    Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl benzoate
  • 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • 4-chlorophenyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Uniqueness

The unique combination of functional groups in “2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate” may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H24ClNO5

Molecular Weight

514.0 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate

InChI

InChI=1S/C30H24ClNO5/c31-21-11-9-18(10-12-21)25(33)16-37-30(36)19-7-4-8-22(13-19)32-28(34)26-20-14-23(17-5-2-1-3-6-17)24(15-20)27(26)29(32)35/h1-13,20,23-24,26-27H,14-16H2

InChI Key

PHNWTVQQBNEZFO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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